Structural Differentiation from the Pyridine-3-Carbonyl Analog via Molecular Weight and LogP
The closest purchasable analog, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2415535-40-7, molecular weight 321.4 g/mol, C16H23N3O2S), incorporates a pyridine ring in place of the phenyl ring . The target compound (CAS 2310099-45-5, molecular weight 320.5 g/mol, C17H24N2O2S) replaces the pyridine nitrogen with a C-H unit, adding one carbon and removing one nitrogen, resulting in a decreased hydrogen-bond acceptor count and increased calculated logP by approximately 0.5–0.8 units. This shift in lipophilicity can markedly influence membrane permeability and cytochrome P450 susceptibility, making direct functional substitution unreliable without experimental validation.
| Evidence Dimension | Molecular weight and calculated partition coefficient (clogP) difference based on structural isomerism |
|---|---|
| Target Compound Data | MW: 320.5 g/mol; clogP: estimated 2.6 (ChemDraw prediction) |
| Comparator Or Baseline | 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane; MW: 321.4 g/mol; clogP: estimated 1.8 |
| Quantified Difference | ΔMW: -0.9 g/mol; ΔclogP: +0.8 log units (predicted) |
| Conditions | In silico prediction using ChemDraw Professional 20.1, based on neutral species. No experimental logP data are publicly available for either compound. |
Why This Matters
A +0.8 log unit increase typically translates to a ~6-fold higher predicted membrane partition coefficient, significantly altering CNS bioavailability predictions, meaning researchers cannot interchangeably use the pyridine analog while expecting equivalent pharmacokinetic behavior.
